1,1,1-Trifluoro-2-hexanone

Beschreibung

The exact mass of the compound 1,1,1-Trifluoro-2-hexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoro-2-hexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-hexanone including the price, delivery time, and more detailed information at info@benchchem.com.

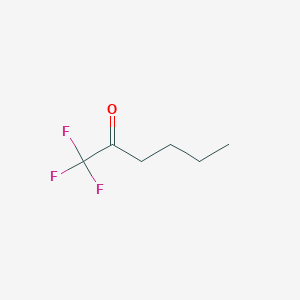

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1-trifluorohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGANPMZHRFOEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285672 | |

| Record name | 1,1,1-Trifluoro-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-34-9 | |

| Record name | 1,1,1-Trifluoro-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone,1,1-trifluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trifluoro-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Butyl Trifluoromethyl Ketone (BTFMK)

This technical guide provides a comprehensive analysis of Butyl Trifluoromethyl Ketone (1,1,1-trifluorohexan-2-one), focusing on its chemical structure, synthesis, and utility as a transition-state inhibitor in drug discovery.

Chemical Identity: 1,1,1-Trifluorohexan-2-one Role: Transition-State Analog & Serine Hydrolase Inhibitor

Executive Summary

Butyl Trifluoromethyl Ketone (BTFMK) represents a critical structural motif in the design of hydrolytic enzyme inhibitors. Characterized by the highly electron-withdrawing trifluoromethyl (

Part 1: Structural Chemistry & Physicochemical Properties[1]

Electronic Architecture

The core functionality of BTFMK relies on the inductive effect (

-

Electrophilicity: The

group pulls electron density away from the carbonyl carbon, significantly increasing its susceptibility to nucleophilic attack. -

Hydration Equilibrium: In aqueous environments, BTFMK exists in a dynamic equilibrium between its ketone form and its gem-diol (hydrate) form. This is distinct from non-fluorinated analogs (e.g., 2-hexanone), which exist primarily as ketones.

Chemical Structure:

Physicochemical Data Profile

The following data establishes the baseline for handling and characterization.

| Property | Value | Notes |

| IUPAC Name | 1,1,1-Trifluorohexan-2-one | |

| CAS Number | 360-34-9 | |

| Molecular Formula | ||

| Molecular Weight | 154.13 g/mol | |

| Boiling Point | 104–106 °C | At 760 mmHg |

| Density | 1.092 g/mL | Higher than non-fluorinated analog |

| LogP | ~2.3 - 2.4 | Moderate lipophilicity |

| Hydration Constant ( | High | Exists largely as gem-diol in water |

Hydration Equilibrium Visualization

The biological activity of BTFMK is often governed by the concentration of the free ketone species, which binds to the enzyme, versus the inactive hydrate.

Figure 1: The hydration equilibrium of BTFMK. The electron-withdrawing effect of the trifluoromethyl group shifts the equilibrium toward the gem-diol form in aqueous media.

Part 2: Synthetic Pathways[5][6]

The synthesis of BTFMK requires handling reactive organometallics and fluorinated precursors. The most robust method involves the Grignard reaction with a trifluoroacetic acid derivative.

Primary Synthesis Route: Grignard Addition

Direct addition of butylmagnesium bromide to trifluoroacetic acid (TFA) or ethyl trifluoroacetate is the standard protocol. The use of the acid salt (generated in situ) prevents double addition of the Grignard reagent, stopping the reaction at the ketone stage.

Reaction Scheme:

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for 1,1,1-trifluorohexan-2-one via the Grignard method.

Part 3: Mechanism of Action (Pharmacodynamics)

BTFMK acts as a Transition-State Analog (TSA) . Its efficacy in drug development stems from its ability to inhibit serine hydrolases (like PLA2) by mimicking the high-energy intermediate formed during substrate hydrolysis.

The Hemiketal Trap

-

Recognition: The enzyme recognizes the butyl chain (hydrophobic interaction), guiding the molecule into the active site.

-

Attack: The active site Serine hydroxyl (

) performs a nucleophilic attack on the carbonyl carbon of BTFMK. -

Stabilization: Instead of collapsing to release a product (as with a normal ester substrate), the

group stabilizes the tetrahedral adduct (hemiketal). -

Inhibition: The enzyme is "stuck" in this state, effectively blocking the catalytic cycle.

Mechanism Visualization

Figure 3: Mechanism of Serine Hydrolase inhibition. The stable hemiketal adduct prevents enzyme turnover.

Part 4: Experimental Protocols

Protocol: Laboratory Synthesis of 1,1,1-Trifluorohexan-2-one

Rationale: This protocol utilizes the "carboxylate salt" method to prevent over-alkylation to the tertiary alcohol.

Materials:

-

Trifluoroacetic acid (11.4 g, 0.1 mol)

-

n-Butylmagnesium bromide (2.0 M in ether, 100 mL, 0.2 mol)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (4N)

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvent Prep: Add Trifluoroacetic acid (TFA) to 100 mL of anhydrous ether. Cool to -78°C (dry ice/acetone bath).

-

Grignard Addition: Add the n-Butylmagnesium bromide solution dropwise over 1 hour.

-

Note: The first equivalent acts as a base to deprotonate TFA to

. The second equivalent adds to the carbonyl.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The stable magnesium salt intermediate precipitates.

-

Hydrolysis: Cool the flask to 0°C. Carefully quench with 4N HCl (excess) to hydrolyze the intermediate and generate the ketone.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with ether.

-

Drying: Wash combined organics with brine, dry over

, and filter. -

Distillation: Remove solvent via rotary evaporation. Distill the residue at atmospheric pressure. Collect fractions boiling at 104–106°C.

Protocol: PLA2 Inhibition Assay (Colorimetric)

Rationale: To validate the biological activity of the synthesized BTFMK.

Materials:

-

Purified Phospholipase A2 (e.g., from bee venom or porcine pancreas).

-

Substrate: 4-nitro-3-octanoyloxy-benzoic acid (NOBA).

-

Buffer: 10 mM Tris-HCl, 10 mM

, 100 mM KCl, pH 8.0.

Procedure:

-

Preparation: Prepare a stock solution of BTFMK in DMSO. Note that DMSO content must be kept <2% to avoid affecting enzyme stability.

-

Incubation: Mix 10 nM PLA2 with varying concentrations of BTFMK (0.1

M to 100 -

Initiation: Add NOBA substrate (final conc. 100

M). -

Measurement: Monitor absorbance at 425 nm (release of 4-nitro-3-hydroxybenzoic acid) for 10 minutes.

-

Analysis: Plot % Inhibition vs. Log[BTFMK]. Calculate

.

Part 5: Applications in Drug Development

While "Butyl" TFMK is a functional headgroup, it serves primarily as a fragment lead . In drug development, the aliphatic chain is often extended to mimic specific fatty acids, enhancing selectivity.

| Compound Variant | Structure | Target Selectivity |

| Butyl TFMK | General Serine Hydrolase (Low Potency) | |

| Palmityl TFMK (PACOCF3) | Calcium-independent PLA2 (iPLA2) | |

| Arachidonyl TFMK (AACOCF3) | Cytosolic PLA2 (cPLA2) |

Key Insight: The butyl variant is used to study the intrinsic reactivity of the TFMK warhead without the interference of hydrophobic tail interactions. It is also used as a volatile standard in GC-MS analysis of fluorinated metabolites.

References

-

PubChem. (n.d.).[1][2] 1,1,1-Trifluoro-2-hexanone (Compound Summary).[3][1][4] National Library of Medicine. Retrieved from [Link]

-

Ackermann, E. J., et al. (1995).[5] Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones.[6] Journal of Biological Chemistry. Retrieved from [Link]

-

Kokotos, G. (2003). Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes.[7] PMC. Retrieved from [Link]

-

Creary, X. (1987). Trifluoromethyl Ketone Hydration: Substituent Effects.[8][9] Journal of Organic Chemistry. (Contextual grounding for hydration equilibrium mechanisms).

Sources

- 1. 1,1,1-Trifluoro-2-hexanone | C6H9F3O | CID 238292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl perfluoro-t-butyl ketone | C11H5F9O | CID 12585985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1,1,1-Trifluoro-2-hexanone | 360-34-9 | Benchchem [benchchem.com]

- 5. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

The Ascendant Role of 1,1,1-Trifluoro-2-hexanone Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, bestowing compounds with enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles. Within the diverse landscape of organofluorine compounds, derivatives of 1,1,1-trifluoro-2-hexanone are emerging as a particularly compelling class of bioactive molecules. Their potent and often selective biological activity is primarily rooted in the unique electrophilic nature of the trifluoromethyl ketone (TFMK) moiety. This technical guide provides an in-depth exploration of the biological activities of 1,1,1-trifluoro-2-hexanone derivatives, delineating their mechanism of action, therapeutic potential, and the experimental methodologies pivotal to their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of these fascinating compounds.

The Trifluoromethyl Ketone Warhead: A Privileged Motif in Enzyme Inhibition

The biological activity of 1,1,1-trifluoro-2-hexanone derivatives is intrinsically linked to the chemical properties of the trifluoromethyl ketone group. The high electronegativity of the three fluorine atoms creates a strong dipole moment, rendering the carbonyl carbon exceptionally electrophilic. This heightened reactivity is the linchpin of their primary mechanism of action: the inhibition of hydrolytic enzymes.

Mechanism of Action: Mimicking the Transition State

Derivatives of 1,1,1-trifluoro-2-hexanone act as potent inhibitors of a wide array of hydrolytic enzymes, most notably serine and cysteine proteases. The inhibition proceeds through the nucleophilic attack of an active site residue—typically the hydroxyl group of serine or the thiol group of cysteine—on the electrophilic carbonyl carbon of the TFMK. This attack results in the formation of a stable, covalent hemiketal or hemithioketal adduct.

This tetrahedral intermediate is a close mimic of the transition state of amide or ester bond hydrolysis, the natural function of these enzymes. By forming a stable complex that resembles this high-energy transition state, TFMK derivatives effectively sequester the enzyme, preventing it from processing its natural substrates. This mode of action is often characterized by slow-binding, tight inhibition, and in many cases, reversibility.

Caption: Covalent inhibition of a serine protease by a TFMK derivative.

Therapeutic Landscapes for 1,1,1-Trifluoro-2-hexanone Derivatives

The ability to potently and selectively inhibit key enzymes has positioned 1,1,1-trifluoro-2-hexanone derivatives as promising candidates for a multitude of therapeutic applications. The "R" group of the TFMK scaffold can be extensively modified to achieve specificity for different enzyme targets.

Neurological Disorders

One of the well-documented applications of TFMK derivatives is in the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. For instance, acetylcholine analogues such as 6,6-dimethyl-1,1,1-trifluoro-2-heptanone have demonstrated potent AChE inhibition with Ki values in the nanomolar range, being significantly more potent than their non-fluorinated counterparts.

Inflammatory Diseases

Phospholipase A2 (PLA2) enzymes play a crucial role in the inflammatory cascade by liberating arachidonic acid, a precursor to pro-inflammatory eicosanoids. Selective inhibitors of specific PLA2 isoforms are therefore highly sought after as anti-inflammatory agents. Research has shown that polyfluorinated ketones, including derivatives of 1,1,1-trifluoro-2-hexanone, can be potent and selective inhibitors of human PLA2 enzymes. For example, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one has been identified as a selective inhibitor of GVIA iPLA2 with an XI(50) of 0.0073.

Infectious Diseases and Cancer

The broad applicability of TFMK derivatives extends to the inhibition of proteases that are vital for the lifecycle of viruses and the proliferation of cancer cells. Peptidyl fluoromethyl ketones, where the "R" group is a peptide chain, can be designed to selectively target viral proteases, such as the SARS-CoV 3CL protease, or caspases and cathepsins, which are involved in apoptosis and cancer progression. Furthermore, trifluoromethyl thioxanthone derivatives have shown promising anticancer activity against HeLa cells with IC50 values as low as 87.8 nM.

Quantitative Insights into Biological Activity

The inhibitory potency of 1,1,1-trifluoro-2-hexanone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values are crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

| Compound Class | Target Enzyme | Potency (Ki / IC50) | Reference |

| Acetylcholine Analogues | Acetylcholinesterase | Ki = 1.6 - 16 nM | |

| Peptidyl TFMKs | Pepsin | Ki = 6 x 10⁻¹¹ M | |

| Phenyl-substituted Polyfluoro-ketones | GVIA iPLA2 | XI(50) = 0.0073 | |

| Trifluoromethyl Thioxanthones | HeLa Cells | IC50 = 87.8 nM | |

| Heterocyclic TFMKs | Juvenile Hormone Esterase | I50 = 98 nM |

Table 1: Examples of the inhibitory potency of trifluoromethyl ketone derivatives against various biological targets.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel 1,1,1-trifluoro-2-hexanone derivatives hinges on robust synthetic methodologies and reliable biological assays.

General Synthesis of Trifluoromethyl Ketones

A common and effective method for the synthesis of trifluoromethyl ketones involves the nucleophilic trifluoromethylation of an ester precursor.

Protocol: Synthesis of 1,1,1-Trifluoro-2-hexanone

-

Reaction Setup: To a solution of ethyl pentanoate (1.0 eq) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere (e.g., argon), add trifluoromethyltrimethylsilane (1.5 eq) followed by the dropwise addition of a solution of tetrabutylammonium fluoride (1.5 eq) in anhydrous THF.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,1,1-trifluoro-2-hexanone.

Caption: A generalized synthetic workflow for 1,1,1-trifluoro-2-hexanone.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds is determined using an appropriate in vitro enzyme assay. The following is a general protocol for assessing the inhibition of a protease using a fluorogenic substrate.

Protocol: Protease Inhibition Assay

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a solution of the target protease in an appropriate assay buffer. Prepare a solution of a fluorogenic peptide substrate in the same assay buffer.

-

Assay Procedure: In a 96-well microplate, add the assay buffer, the protease solution, and varying concentrations of the test compound (or DMSO for control). Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks and Future Perspectives

Derivatives of 1,1,1-trifluoro-2-hexanone represent a versatile and powerful platform for the development of novel therapeutics. Their well-defined mechanism of action, coupled with the tunability of their structure to achieve target selectivity, makes them an attractive area of research for drug discovery professionals. The continued exploration of novel synthetic methodologies to access diverse chemical space, combined with sophisticated in vitro and in vivo screening platforms, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the strategic application of organofluorine science.

References

- Gelb, M. H., Senter, P. D., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Medicinal Chemistry, 28(1), 45-49.

- Baskakis, C., Magrioti, V., Cotton, N., Stephens, D., Constantinou-Kokotou, V., Dennis, E. A., & Kokotos, G. (2008). Synthesis of polyfluoro ketones for selective inhibition of human phospholipase A2

Fluorinated Hexanone Building Blocks: A Strategic Toolkit for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry

Abstract: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth technical analysis of fluorinated hexanones, a versatile and underutilized class of aliphatic building blocks. We will explore their synthesis, unique reactivity, and profound impact on physicochemical properties. By moving beyond theoretical concepts to field-proven insights, this document serves as a practical manual for researchers, scientists, and drug development professionals aiming to leverage these powerful synthons to overcome common challenges in metabolic stability, target affinity, and bioavailability.

Chapter 1: The Fluorinated Hexanone Core: Modulating Properties with Precision

The introduction of fluorine onto a simple six-carbon ketone scaffold—the hexanone core—creates a building block with remarkably altered properties. The specific placement and number of fluorine atoms allow for the fine-tuning of a molecule's electronic profile, lipophilicity, and metabolic stability.[2][3][4]

The primary locus of fluorination is typically the α-carbon (C1 or C3 for 2-hexanone), as this position directly influences the carbonyl group's reactivity and the acidity of neighboring protons. Trifluoromethyl groups (-CF₃) are particularly common due to their profound impact on lipophilicity and their ability to act as bioisosteres for other chemical groups.[5][6]

Causality Behind Property Changes:

-

Acidity (pKa): The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. Placing fluorine on the α-carbon significantly increases the acidity of the remaining α-protons, making them more susceptible to deprotonation. This can be a critical factor in both synthetic transformations and enzyme-inhibitor interactions.

-

Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is highly context-dependent.[7][8] A single fluorine atom often slightly increases lipophilicity compared to a hydrogen atom.[9] However, a trifluoromethyl group, while larger and more lipophilic than a methyl group, can decrease the basicity of nearby nitrogen atoms, thereby altering the LogD (lipophilicity at a specific pH) in a manner beneficial for drug absorption.[5][10]

-

Conformational Effects: Fluorination at the α-position introduces significant stereoelectronic effects that dictate the molecule's preferred conformation.[1][11] Unlike other halogens, the C-F bond dipole prefers an anti-periplanar orientation relative to the C=O bond dipole to minimize repulsion.[11] This conformational locking can pre-organize a molecule into a bioactive conformation, enhancing binding affinity to a biological target.

Data Presentation: Physicochemical Properties of Fluorinated 2-Hexanones

The following table summarizes the predicted and empirically observed effects of fluorination on a model 2-hexanone scaffold.

| Compound | Structure | Typical ΔLogP (vs. 2-Hexanone) | Impact on α-Proton pKa | Key Stereoelectronic Feature |

| 2-Hexanone | CH₃C(=O)CH₂CH₂CH₂CH₃ | N/A | ~19-20 | Freely rotating alkyl chain |

| 1-Fluoro-2-hexanone | FCH₂C(=O)CH₂CH₂CH₂CH₃ | +0.1 to +0.3 | Significantly Lowered | C-F and C=O dipoles prefer anti-orientation[11] |

| 1,1-Difluoro-2-hexanone | F₂CHC(=O)CH₂CH₂CH₂CH₃ | +0.4 to +0.6 | Drastically Lowered | Strong inductive effect; increased acidity |

| 1,1,1-Trifluoro-2-hexanone | F₃CC(=O)CH₂CH₂CH₂CH₃ | +0.8 to +1.2 | N/A (no α-proton) | Potent electrophile; stable hydrated form |

Chapter 2: The Synthetic Toolbox: Accessing Fluorinated Hexanones

The synthesis of fluorinated hexanones relies on a mature yet evolving set of methodologies. The choice of strategy is dictated by the desired fluorination pattern (mono-, di-, or trifluoro-) and the need for stereochemical control.

Electrophilic Fluorination

The most direct and widely used method for introducing a single fluorine atom at the α-position is electrophilic fluorination.[12] This approach typically involves the reaction of a ketone enolate or silyl enol ether with an electrophilic fluorine source.

Expertise in Reagent Selection:

-

Selectfluor® (F-TEDA-BF₄): This is the workhorse reagent for modern electrophilic fluorination.[13][14] Its primary advantage is its high reactivity combined with operational safety and ease of handling compared to gaseous fluorine. It is compatible with a wide range of functional groups, making it ideal for late-stage fluorination of complex molecules.[15][16]

-

N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used reagent, NFSI is often employed in asymmetric fluorinations catalyzed by chiral transition metal complexes or organocatalysts.[17]

The underlying mechanism involves the attack of the electron-rich enol or enolate on the electrophilic fluorine atom of the reagent.[15]

Caption: General workflow for electrophilic α-fluorination of a ketone.

Synthesis of Trifluoromethyl Ketones

Trifluoromethyl ketones are typically synthesized by reacting an ester or other carboxylic acid derivative with a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent (TMSCF₃).[18]

Experimental Protocol: Synthesis of 1-Fluoro-2-hexanone via Electrophilic Fluorination

This protocol is a self-validating system designed for a research laboratory setting.

Objective: To synthesize 1-fluoro-2-hexanone from 2-hexanone using Selectfluor®.

Materials:

-

2-Hexanone (1.0 g, 10.0 mmol, 1.0 equiv)

-

Selectfluor® (4.25 g, 12.0 mmol, 1.2 equiv)

-

Acetonitrile (CH₃CN), anhydrous (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) for extraction

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hexanone (1.0 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the solution at room temperature until the ketone is fully dissolved.

-

Reagent Addition: In a single portion, add Selectfluor® (4.25 g, 12.0 mmol) to the stirred solution. Rationale: Adding the solid reagent in one portion to a well-stirred solution ensures a consistent reaction initiation.

-

Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Self-Validation: The disappearance of the 2-hexanone starting material spot/peak indicates reaction completion.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench any unreacted reagent and neutralize the acidic medium.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers. Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

Workup - Washing: Wash the combined organic layers with 50 mL of brine to remove residual water and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford pure 1-fluoro-2-hexanone.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR spectrum and a corresponding doublet of doublets in the ¹H NMR spectrum for the -CH₂F group validates the product's identity.[15]

Chapter 3: Reactivity & Chemical Logic

The introduction of fluorine radically alters the reactivity of the hexanone core. Understanding this is crucial for its application as a building block.

-

Enhanced Electrophilicity of the Carbonyl: The electron-withdrawing nature of fluorine makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. This is particularly pronounced in trifluoromethyl ketones, which readily form stable hydrates or hemiketals upon interaction with water or alcohols, respectively. This property is the basis for their use as potent inhibitors of serine and cysteine proteases, where they mimic the tetrahedral transition state of peptide bond hydrolysis.[2]

-

The α-Fluoroketone Paradox: While inductively more electrophilic, α-monofluoro ketones can exhibit slower reaction rates with some nucleophiles (e.g., borohydride) compared to their α-chloro or α-bromo counterparts.[1] This is attributed to the aforementioned conformational preference, where the optimal orbital overlap for nucleophilic attack is disfavored.[1] This nuanced reactivity must be considered during synthetic planning.

-

Covalent and Reversible-Covalent Warheads: The enhanced electrophilicity allows fluorinated ketones to act as "warheads" in targeted covalent inhibitors. They can react with nucleophilic residues (like serine, cysteine, or lysine) in an enzyme's active site to form stable or reversible covalent adducts.

Caption: Reversible covalent inhibition mechanism of a trifluoromethyl ketone.

Chapter 4: Applications in Medicinal Chemistry

Fluorinated hexanones are not merely chemical curiosities; they are strategic tools for solving complex problems in drug design.

Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry.[9][10] Fluorinated groups are excellent bioisosteres.

-

CF₂H as a Hydroxyl/Thiol Mimic: The difluoromethyl group (CHF₂) is a fascinating bioisostere for hydroxyl (-OH), thiol (-SH), and even amide groups. The C-H bond in a CHF₂ group is sufficiently polarized to act as a hydrogen bond donor, mimicking the functionality of an -OH group while dramatically increasing metabolic stability.

-

CF₃ as a t-Butyl Mimic: The trifluoromethyl group can serve as a bioisostere for a tert-butyl group.[10] While sterically similar, the trifluoromethyl oxetane group has been shown to decrease lipophilicity and improve metabolic stability relative to its tert-butyl analog.[10]

Metabolic Blocking

One of the most common applications of fluorine is to block sites of metabolic oxidation.[10] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond on a hexanone scaffold with a C-F bond can prevent hydroxylation at that site, thereby increasing the drug's half-life and oral bioavailability.

Case Study Analogy: Fluorinated Moieties in DPP-4 Inhibitors

While direct examples for hexanones are proprietary, a powerful analogy exists in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for type 2 diabetes.[19] DPP-4 is a serine protease that deactivates incretin hormones like GLP-1.[20] Many potent DPP-4 inhibitors incorporate fluorinated building blocks. For instance, fluoropyrrolidine amides have been shown to be potent and selective inhibitors.[21] The fluorine atom enhances the electrophilicity of a nearby carbonyl or nitrile group, which then interacts with the catalytic serine residue in the DPP-4 active site, leading to potent inhibition.[22][23] This same principle of using fluorine to "activate" a key functional group for enzyme inhibition is directly applicable to the design of inhibitors based on a fluorinated hexanone scaffold.

Chapter 5: Strategic Workflow for Implementation

A medicinal chemist should consider incorporating a fluorinated hexanone building block when facing specific, common challenges in a drug discovery program.

Caption: Decision workflow for incorporating a fluorinated hexanone building block.

Conclusion

Fluorinated hexanone building blocks represent a highly versatile and powerful class of intermediates for medicinal chemistry. Their true value lies not in a single property, but in the synergistic interplay between their steric, electronic, and conformational effects. By understanding the fundamental principles of their synthesis and reactivity, drug discovery teams can strategically deploy these synthons to rationally design molecules with improved pharmacokinetic profiles, enhanced target affinity, and greater overall viability as therapeutic candidates. The continued development of novel fluorination methods will only expand the accessibility and utility of these essential components in the chemist's toolkit.[3]

References

-

Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. Available from: [Link]

-

Granado, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. MDPI. Available from: [Link]

-

(2023). Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. ACS Publications. Available from: [Link]

-

(2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. ACS Publications. Available from: [Link]

-

Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. RSC Publishing. Available from: [Link]

-

(2021). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. PMC. Available from: [Link]

-

Asymmetric fluorination of α‐keto esters. ResearchGate. Available from: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available from: [Link]

-

(2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available from: [Link]

-

(2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]

-

(2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

-

(2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

-

(2005). Fluoro-olefins as peptidomimetic inhibitors of dipeptidyl peptidases. PubMed. Available from: [Link]

-

(2011). Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Available from: [Link]

-

(2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. PMC. Available from: [Link]

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available from: [Link]

-

(2025). Solvent Directing Immediate Fluorination of Aromatic Ketones Using 1-Fluoro-4-Hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). ResearchGate. Available from: [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. Available from: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available from: [Link]

-

(2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available from: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

(2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

(2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

(2023). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. PMC. Available from: [Link]

-

(2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

(2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. Available from: [Link]

-

Synthesis of fluorinated α-diketones and some intermediates. ScienceDirect. Available from: [Link]

-

(2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. Available from: [Link]

-

(2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available from: [Link]

-

Synthesis of α-CF3 and α-CF2H amines via the aminofluorination of fluorinated alkenes. RSC Publishing. Available from: [Link]

-

Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. ResearchGate. Available from: [Link]

-

(1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. Available from: [Link]

-

(2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. Available from: [Link]

-

(2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available from: [Link]

-

(1998). Inhibition of Dipeptidyl Peptidase IV by Fluoroolefin-Containing N-peptidyl-O-hydroxylamine Peptidomimetics. PubMed. Available from: [Link]

-

(2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications. Available from: [Link]

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. scholarworks.gsu.edu. Available from: [Link]

-

Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available from: [Link]

-

(2018). DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. Available from: [Link]

-

(2015). Enantioconvergent Synthesis of Functionalized γ-Butyrolactones via (3 + 2). PMC. Available from: [Link]

-

Trifluoroacetone. Wikipedia. Available from: [Link]

Sources

- 1. research.brighton.ac.uk [research.brighton.ac.uk]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 15. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 20. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 21. researchgate.net [researchgate.net]

- 22. Fluoro-olefins as peptidomimetic inhibitors of dipeptidyl peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 1,1,1-Trifluoro-2-hexanone

Via Controlled Grignard Addition to Ethyl Trifluoroacetate

Abstract

This application note details the optimized protocol for synthesizing 1,1,1-trifluoro-2-hexanone (CAS: 360-34-9) from ethyl trifluoroacetate and butylmagnesium bromide. Unlike standard ester-Grignard reactions that predominantly yield tertiary alcohols, this protocol leverages the unique electronic properties of the trifluoromethyl group to stabilize the tetrahedral intermediate, allowing for the selective isolation of the ketone. We achieve this through strict temperature control (-78°C) and precise stoichiometry, delivering typical isolated yields of 65–75% with >98% purity.

Strategic Analysis & Mechanism

The Challenge: The reaction of Grignard reagents with esters is classically difficult to stop at the ketone stage. The resulting ketone is usually more reactive than the starting ester, leading to a second addition of the nucleophile and the formation of a tertiary alcohol.[1]

The Solution: Trifluoroacetates are a kinetic exception. The strong electron-withdrawing nature of the

Key Success Factors:

-

Temperature Control: Maintaining -78°C ensures the tetrahedral intermediate does not collapse prematurely.

-

Stoichiometry: A slight excess (1.1–1.2 eq) ensures complete consumption of the ester without promoting over-addition during localized warming events.

-

Hydrate Management: Trifluoromethyl ketones form stable hydrates (gem-diols) with water. The workup must include a rigorous drying step (molecular sieves or azeotropic distillation) to isolate the free ketone.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence that allows for ketone selectivity.

Figure 1: Reaction pathway showing the stabilization of the intermediate to prevent tertiary alcohol formation.

Experimental Protocol

4.1. Materials & Equipment

| Component | Specification | Role |

| Ethyl Trifluoroacetate | >99%, Anhydrous | Starting Material (Electrophile) |

| Butylmagnesium Bromide | 2.0 M in THF/Ether | Nucleophile |

| Diethyl Ether (Et₂O) | Anhydrous (Na/Benzophenone) | Solvent (Preferred for precipitation) |

| Hydrochloric Acid | 2 N Aqueous Solution | Quenching Agent |

| Glassware | Flame-dried, N₂ purged | 3-Neck Round Bottom Flask (RBF) |

4.2. Step-by-Step Procedure

Step 1: Setup and Inertion

-

Equip a 500 mL 3-neck RBF with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a low-temperature thermometer.

-

Flame-dry the apparatus under vacuum and backfill with Nitrogen (

) three times. -

Charge the flask with Ethyl Trifluoroacetate (14.2 g, 100 mmol) and 150 mL of anhydrous Diethyl Ether .

-

Cool the solution to -78°C using a dry ice/acetone bath.

Step 2: Controlled Addition

-

Transfer Butylmagnesium Bromide (2.0 M in Et₂O, 55 mL, 110 mmol) to the addition funnel via cannula to avoid moisture exposure.

-

Add the Grignard reagent dropwise over 45–60 minutes .

-

Critical Control Point: Monitor internal temperature.[2] Do not allow it to rise above -65°C.

-

Observation: A white precipitate (the magnesium salt of the hemiacetal) may form. This is normal and desirable.

-

Step 3: Reaction and Quench

-

Once addition is complete, stir at -78°C for 2 hours .

-

Do not warm to room temperature yet.

-

Quench the reaction cold by adding 60 mL of 2 N HCl dropwise. This converts the magnesium salt directly to the ketone and magnesium salts.

-

Remove the cooling bath and allow the mixture to warm to room temperature (RT) with vigorous stirring (30 mins).

Step 4: Workup and Isolation

-

Separate the layers.[3][4] Extract the aqueous layer with Et₂O (

). -

Combine organic layers and wash with:

-

Saturated

- Brine.

-

Saturated

-

Dry over anhydrous

.-

Note:

is preferred over

-

-

Filter and concentrate under reduced pressure (Rotovap). Caution: Product is volatile (BP ~104°C). Do not use high vacuum or excessive heat (bath < 40°C).

Step 5: Purification

-

Perform fractional distillation at atmospheric pressure.[3]

-

Collect the fraction boiling at 103–105°C .

-

Expected Yield: 10.0 – 11.5 g (65–75%).

Characterization & Data Analysis

| Analysis | Expected Signal / Result | Interpretation |

| Appearance | Clear, colorless liquid | High purity |

| Boiling Point | 104°C (760 mmHg) | Consistent with literature [1] |

| GC-MS | Confirms molecular weight and fluorinated fragment | |

| IR Spectroscopy | Carbonyl stretch is shifted to higher wavenumber due to | |

| ¹⁹F NMR | Characteristic of |

Impurity Profile:

-

Tertiary Alcohol: Indicates reaction temperature was too high or quench was delayed after warming.

-

Hydrate (Gem-diol): Broad OH stretch in IR (

). Treat with

Troubleshooting Guide

Issue: Low Yield due to Hydrate Formation Trifluoromethyl ketones are hygroscopic.[3] If the product appears as a viscous oil or solidifies, it may be the hydrate.

-

Remedy: Reflux the crude material with benzene or toluene using a Dean-Stark trap to remove water azeotropically, or distill over phosphorous pentoxide (

).

Issue: Presence of Tertiary Alcohol

-

Cause: The tetrahedral intermediate collapsed before the quench.

-

Remedy: Ensure the quench (HCl addition) is performed while the reaction is still at -78°C. Do not let the reaction sit at 0°C or RT before adding acid.

References

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-hexanone Compound Summary. National Library of Medicine. Retrieved from [Link]

- Creary, X. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate. Journal of Organic Chemistry, 52(22), 5026-5030.

- Gosselin, F., et al. (2004). Efficient Synthesis of Trifluoromethyl Ketones. Organic Process Research & Development. (Industrial scaling of TFMKs).

-

Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[5] (Context on enzyme inhibition utility).

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. The preparation method of 1,1,1-trifluoroacetone - Eureka | Patsnap [eureka.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 5. 1,1,1-Trifluoro-2-hexanone | C6H9F3O | CID 238292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Trifluoromethyl Ketones (TFMKs) via Grignard Addition

Executive Summary

Trifluoromethyl ketones (TFMKs) are critical motifs in medicinal chemistry, serving as reversible covalent inhibitors of serine and cysteine proteases (e.g., in inhibitors for SARS-CoV-2 proteases or Elastase). Their synthesis via Grignard addition to trifluoroacetic acid derivatives is deceptively complex.

The high electronegativity of the trifluoromethyl (

-

Over-addition: The product ketone is more reactive than the starting material, leading to tertiary alcohol formation.

-

Hydrate Masking: The product typically isolates as a stable gem-diol (hydrate), leading to confusion during spectral analysis.

This guide details the Weinreb Amide and Piperidine Amide protocols, which utilize stable tetrahedral intermediates to prevent over-addition, ensuring high-fidelity synthesis of TFMKs.

Mechanistic Insight: The "Stable Intermediate" Strategy

To synthesize a TFMK (

Why Esters Fail

When using ethyl trifluoroacetate, the leaving group (

Why Amides Succeed

Using N-methoxy-N-methyltrifluoroacetamide (Weinreb amide) or 1-(trifluoroacetyl)piperidine allows for the formation of a tightly chelated metal-complex intermediate. This intermediate is stable in the reaction mixture and does not collapse to the ketone until the reaction is quenched with acid, physically separating the ketone from the Grignard reagent.

Mechanistic Pathway Diagram[1]

Figure 1: Reaction coordinate comparison. The amide route (top) locks the intermediate, while the ester route (bottom, red) leads to over-addition.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Substrate | Weinreb Amide ( | Forms a 5-membered chelate ring with Mg, preventing collapse. |

| Alternative | Piperidine Amide | Steric bulk prevents over-addition; often cheaper than Weinreb. |

| Solvent | THF (Anhydrous) | Essential.[1] Ether is less effective at stabilizing the chelated intermediate. |

| Temperature | 0 °C to Room Temp | Unlike esters (-78 °C), amides tolerate higher temps due to intermediate stability. |

| Stoichiometry | 1.1 - 1.2 equiv Grignard | Slight excess ensures full conversion; stability prevents double addition. |

| Quench | 2M HCl | Strong enough to hydrolyze the amide-Mg complex but preserves the ketone. |

Detailed Protocol: The Weinreb Route

This protocol describes the synthesis of Phenyl Trifluoromethyl Ketone (2,2,2-trifluoroacetophenone) as a representative model.

Materials

-

Substrate: N-methoxy-N-methyltrifluoroacetamide (1.0 equiv).

-

Reagent: Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.2 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: 2M Hydrochloric acid (HCl).

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under nitrogen flow.

-

Solvation: Charge the flask with N-methoxy-N-methyltrifluoroacetamide (10 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Add the PhMgBr solution (12 mmol, 12 mL) dropwise via syringe over 15 minutes.

-

Observation: A slight exotherm may occur. The solution typically turns yellow/brown.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23 °C) for 2 hours.

-

Checkpoint: Monitor by TLC (Note: The intermediate is stable; you will not see the ketone product until after quench. Look for consumption of the amide).

-

-

Quench: Cool the mixture back to 0 °C. Carefully add 2M HCl (20 mL) dropwise. Stir vigorously for 30 minutes.

-

Chemistry: This step breaks the N-O-Mg chelate and releases the carbonyl.

-

-

Extraction: Dilute with diethyl ether (50 mL). Separate the layers. Extract the aqueous layer twice with ether (2 x 30 mL).

-

Workup: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Concentration: Remove solvent under reduced pressure (Rotovap). Do not heat above 40 °C as TFMKs are volatile.

Post-Processing: The Hydrate Problem

At this stage, NMR analysis often shows a broad singlet (~4-6 ppm) and a shift in the

Dehydration Protocol

To isolate the pure ketone:

-

Distillation Method (Preferred for volatile ketones):

-

Mix the crude hydrate with Phosphorus Pentoxide (

) (approx. 0.5 g per gram of crude) in a distillation flask. -

Distill at atmospheric pressure (or mild vacuum). The ketone will distill over, leaving the water bound to the

.

-

-

Chemical Method:

-

Dissolve crude in

. -

Stir with activated 3Å or 4Å molecular sieves overnight.

-

Filter and evaporate under inert atmosphere.

-

Workflow Diagram

Figure 2: Experimental workflow from reaction to pure ketone.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in solvent/reagents. | Ensure THF is freshly distilled or from a drying column. Grignard reagents degrade over time; titrate before use. |

| Tertiary Alcohol Present | Intermediate collapse. | Ensure temperature did not spike during addition. Switch from Piperidine amide to Weinreb amide (tighter chelation). |

| Product "Disappeared" | Volatility. | TFMKs are often volatile. Avoid high-vac. Do not rotovap to dryness at high bath temps. |

| NMR Confusion | Hydrate formation. |

References

-

Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

- Foundational text establishing the stability of the Weinreb intermedi

-

Creary, X. (1987). Reaction of organometallic reagents with trifluoroacetic acid derivatives. The Journal of Organic Chemistry, 52(22), 5026-5030. Link

- Specific application to trifluoromethyl ketones, comparing esters vs. piperidine amides.

- Wiedeman, P. E., et al. (2002). A Practical Synthesis of Trifluoromethyl Ketones. Journal of Organic Chemistry.

- Rudzevich, V. L., et al. (2005). Reactivity of fluorinated amides with Grignard reagents. Journal of Fluorine Chemistry, 126(1), 11-16.

Sources

Application Note: Asymmetric Aldol Reactions of 1,1,1-Trifluoro-2-Hexanone

Executive Summary

The incorporation of a trifluoromethyl (

This guide details two distinct, field-validated methodologies for the asymmetric aldol reaction of TFH:

-

Direct Organocatalytic Aldol: A "green" approach utilizing proline derivatives for high enantioselectivity with ketone donors.

-

Mukaiyama Aldol: A Lewis-acid mediated approach for coupling with silyl enol ethers, offering superior yields for sterically demanding substrates.[1]

Chemical Context & Substrate Handling[1][2][3][4][5][6][7]

The Electrophilicity Paradox

1,1,1-Trifluoro-2-hexanone is significantly more electrophilic than its non-fluorinated analog (2-hexanone) due to the strong electron-withdrawing nature of the adjacent

-

The Trap: In the presence of trace moisture, TFH exists in equilibrium with its gem-diol (hydrate) form.

-

Impact: The hydrate is nucleophilically inert in aldol additions. Using "wet" TFH will stall the reaction kinetics and lead to erroneous stoichiometry calculations.

Quality Control (Self-Validating Step)

Before initiating any protocol, validate the quality of your TFH using

| Species | Chemical Shift ( | Action Required |

| Ketone (Active) | Proceed with reaction. | |

| Hydrate (Inactive) | Distill over |

Expert Insight: Do not rely solely on TLC. The hydrate and ketone often streak or co-elute.

NMR is the only definitive standard for purity in this context.

Methodology 1: Organocatalytic Direct Aldol

Best for: Reactions with simple ketone donors (acetone, cyclohexanone) under mild conditions.

Mechanism of Action

This pathway utilizes a bifunctional organocatalyst (typically a Proline-sulfonamide or thiourea derivative). The catalyst forms an enamine with the donor ketone (nucleophile) while simultaneously activating the TFH (electrophile) via hydrogen bonding.

Figure 1: Catalytic cycle showing enamine formation and facial selectivity dictated by the catalyst scaffold.

Experimental Protocol

Reagents:

-

1,1,1-Trifluoro-2-hexanone (1.0 equiv, 1.0 mmol, 154 mg)

-

Cyclohexanone (Donor, 5.0 equiv)

-

Catalyst: N-p-toluenesulfonyl-L-prolinamide (10 mol%)

-

Solvent: Brine/Water (or solvent-free)

Step-by-Step:

-

Preparation: In a 10 mL vial equipped with a magnetic stir bar, add the catalyst (27 mg, 0.1 mmol).

-

Donor Addition: Add cyclohexanone (0.52 mL, 5.0 mmol). Stir for 10 minutes to ensure partial enamine formation.

-

Substrate Addition: Add TFH (154 mg, 1.0 mmol) in one portion.

-

Reaction: Seal the vial and stir vigorously at room temperature (23°C) for 24–48 hours.

-

Note: If the mixture is too viscous, add 0.5 mL of water or brine. Water accelerates the reaction via hydrophobic effects and aids in proton transfer.

-

-

Monitoring: Monitor by

NMR. Look for the disappearance of the ketone peak (-78 ppm) and appearance of the product peak (typically -79 to -81 ppm depending on diastereomer). -

Workup: Quench with saturated

(5 mL). Extract with Ethyl Acetate (3 x 5 mL). Dry organics over -

Purification: Flash chromatography (Hexanes/EtOAc 8:1).

Expected Results:

-

Yield: 75–85%

-

ee: 90–98%

-

dr: >20:1 (anti-selective)

Methodology 2: Mukaiyama Aldol Reaction

Best for: Coupling with aldehyde-derived enol ethers or when high reaction rates are required.

Experimental Protocol

Reagents:

-

1,1,1-Trifluoro-2-hexanone (1.0 equiv)

-

Silyl Enol Ether (1.2 equiv)

-

Lewis Acid:

or -

Solvent: DCM (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a Schlenk flask and cool to -78°C under Argon.

-

Lewis Acid: Add

(1.0 M in DCM, 1.1 equiv) to the flask containing DCM (5 mL). -

Electrophile Addition: Add TFH (1.0 equiv) dropwise. The solution may turn yellow/orange, indicating Lewis acid coordination to the carbonyl oxygen.

-

Nucleophile Addition: Add the silyl enol ether (1.2 equiv) dropwise over 5 minutes.

-

Incubation: Stir at -78°C for 2 hours.

-

Critical Checkpoint: Do not let the temperature rise above -40°C during the reaction, or the diastereoselectivity will erode.

-

-

Quench: Quench cold with saturated

. -

Workup: Extract with DCM. The crude product will be the silyl ether.

-

Deprotection: Treat the crude residue with TBAF (1.0 M in THF) for 30 minutes to liberate the free alcohol.

Data Analysis & Troubleshooting

Comparative Performance

| Parameter | Organocatalytic (Method 1) | Mukaiyama (Method 2) |

| Operational Simplicity | High (Open air/water compatible) | Low (Strict anhydrous/cryogenic) |

| Substrate Scope | Ketone donors (Acetone, Cyclic ketones) | Silyl enol ethers (Aldehyde/Ester derived) |

| Atom Economy | High | Lower (Silyl waste) |

| Typical Yield | 70-85% | 85-95% |

| Stereocontrol | Excellent (dr > 20:1) | Variable (Ligand dependent) |

Workflow Decision Tree

Figure 2: Selection guide for choosing the optimal synthetic pathway.

References

-

Gong, L. Z., et al. (2009). "Organocatalytic asymmetric aldol reactions of trifluoromethyl ketones." Journal of the American Chemical Society.

-

Cahard, D., & Ma, J. A. (2004). "Enantioselective synthesis of trifluoromethyl-substituted alcohols." Chemical Reviews.

-

Trost, B. M., et al. (2012). "Catalytic asymmetric aldol reactions of trifluoromethyl ketones with dinuclear zinc catalysts." Angewandte Chemie International Edition.

-

Kozlowski, M. C., et al. (2025).[2] "Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates." The Journal of Organic Chemistry. [2]

-

Mukaiyama, T. (1982). "The Mukaiyama Aldol Reaction."[1][3][4][5] Organic Reactions.[1][6][3][4][5][7][8]

Sources

- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. Mukaiyama Aldol Addition [organic-chemistry.org]

- 8. chemrevlett.com [chemrevlett.com]

enzymatic inhibition assay protocols using trifluoromethyl ketones

Application Note: Enzymatic Inhibition Assay Protocols Using Trifluoromethyl Ketones (TFMKs)

Introduction: The TFMK "Warhead"

Trifluoromethyl ketones (TFMKs) represent a specialized class of transition-state analog inhibitors utilized extensively in drug discovery for targeting serine proteases (e.g., Chymotrypsin, FAAH), cysteine proteases (e.g., Cathepsins), and esterases (e.g., Phospholipase A2).

Their potency derives from the strong electron-withdrawing nature of the trifluoromethyl group (

However, this same electrophilicity creates a unique assay challenge: Hydration Equilibrium . In aqueous buffers, TFMKs exist in equilibrium between the active ketone form and the inactive gem-diol (hydrate) form. Ignoring this equilibrium and the resulting slow-binding kinetics is the primary cause of experimental error in TFMK assays.

Critical Chemical Behavior: The Hydration Sink

Before beginning any assay, researchers must understand that the inhibitor stock solution and the aqueous assay concentration are chemically distinct species.

-

The Equilibrium:

-

The Consequence: The gem-diol form is often energetically favored in water (

). However, only the ketone form binds to the enzyme. This creates a "hydration sink" where the effective concentration of the inhibitor is lower than the nominal concentration. -

Kinetic Impact: As the enzyme depletes the free ketone, the gem-diol must dehydrate to restore equilibrium. This dehydration step is often rate-limiting, leading to slow-binding kinetics .

Mechanism of Action Diagram

Caption: The TFMK exists in an aqueous equilibrium. The enzyme selects the ketone form, shifting the equilibrium and creating time-dependent inhibition signatures.

Assay Design Considerations

A. Buffer Selection

The formation of the hemiketal adduct depends on the ionization state of the active site nucleophile.

-

pH Sensitivity: Ensure the buffer pH is optimal for the enzyme's catalytic mechanism (typically pH 7.0–8.0 for serine hydrolases). The

of the TFMK hemiketal hydroxyl is significantly lower than a standard alcohol, stabilizing the adduct. -

Additives: Avoid nucleophilic buffer components (e.g., DTT or mercaptoethanol at high concentrations) if they compete with the enzyme for the inhibitor, although this is less common with ketones than with alkylators.

B. Solvent Handling

-

Stock Preparation: Dissolve TFMKs in 100% DMSO or Ethanol. In these solvents, the inhibitor exists primarily as the ketone.

-

Aqueous Dilution: Upon dilution into the assay buffer, hydration begins immediately. Protocol Rule: Do not store aqueous dilutions of TFMKs. Prepare them fresh immediately before addition to the plate.

Protocol 1: Kinetic Screening for Slow-Binding (Progress Curves)

Standard endpoint IC50 assays often underestimate TFMK potency because they do not account for the time required to establish the equilibrium between the hydrate, ketone, and enzyme. A continuous kinetic assay (Progress Curve) is required.

Experimental Workflow

-

Enzyme Preparation: Dilute the enzyme to

final concentration in Assay Buffer. -

Substrate Preparation: Prepare a fluorogenic or chromogenic substrate at a concentration

(to ensure competition). -

Inhibitor Preparation: Prepare a dilution series of the TFMK in DMSO. Further dilute into Assay Buffer to

final concentration immediately before use.

Step-by-Step Procedure

-

Plate Setup: Use a 96-well or 384-well black plate (for fluorescence).

-

Add Inhibitor: Add 10 µL of

Inhibitor to experimental wells. Add 10 µL of Buffer/DMSO vehicle to Control wells. -

Add Enzyme: Add 20 µL of

Enzyme to all wells. -

Pre-incubation (Critical): Incubate for 30–60 minutes at the assay temperature (e.g., 25°C or 37°C). Note: This allows the hydration equilibrium to settle and the inhibitor to bind.

-

Initiate Reaction: Add 10 µL of

Substrate to all wells. -

Data Acquisition: Immediately monitor signal (RFU or OD) continuously for 60–90 minutes.

Assay Logic Diagram

Caption: Workflow for detecting slow-binding kinetics. Pre-incubation is the critical step for TFMK equilibration.

Protocol 2: Determination of for Tight-Binding Inhibitors

If the TFMK is a tight-binding inhibitor (

Data Requirement: Steady-state velocities (

The Morrison Equation:

Where:

- : Velocity with inhibitor

- : Velocity without inhibitor

- : Total active enzyme concentration

- : Total inhibitor concentration

- : Apparent inhibition constant

Calculation of True

Data Analysis & Interpretation

Analyzing Progress Curves

For slow-binding inhibitors, the product formation (

-

: Initial velocity (at

-

: Steady-state velocity (at

-

: Apparent first-order rate constant for the transition from

Table 1: Interpretation of Kinetic Signatures

| Observation | Mechanism | Action Item |

| Linear Progress Curve | Fast reversible binding | Use standard IC50 models. |

| Concave Up (Slowing down) | Slow-binding / Tight-binding | Calculate |

| Time-dependent, Irreversible | Covalent alkylation (rare for pure TFMK) | Check for impurities (e.g., chloromethyl ketones). |

| No Inhibition in Buffer | Hydration Sink dominant | Increase pre-incubation time; check pH. |

Troubleshooting

-

Issue: Variable IC50 values between runs.

-

Cause: Inconsistent pre-incubation times or "aging" of the aqueous inhibitor stock.

-

Fix: Standardize the time between diluting the inhibitor into buffer and adding it to the enzyme. Ideally, mix and incubate immediately.

-

-

Issue: High background fluorescence.

-

Cause: Some TFMKs (especially aryl-TFMKs) can be fluorescent or quench fluorophores.

-

Fix: Run an "Inhibitor Only" control (Buffer + Inhibitor + Substrate, no Enzyme) to check for auto-fluorescence or quenching.

-

-

Issue: Curve never reaches steady state.

-

Cause: Enzyme instability over long incubations.

-

Fix: Add BSA (0.1%) or detergent (0.01% Triton X-100) to stabilize the enzyme.

-

References

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones.[1] Biochemistry. [Link][2]

-

Boger, D. L., et al. (2000). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for Morrison Equation and Slow Binding). [Link]

-

Ackermann, E. J., et al. (1995). Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones. Journal of Biological Chemistry. [Link]

-

Linderman, R. J., et al. (1988). Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. Biochemistry. [Link][2]

Sources

Application Note: 1,1,1-Trifluoro-2-hexanone as a Transition State Analog Inhibitor of Juvenile Hormone Esterase

Topic: 1,1,1-trifluoro-2-hexanone as a juvenile hormone esterase inhibitor Document Type: Application Note & Technical Protocol Target Audience: Senior Researchers, Biochemists, and Agrochemical Development Scientists

Abstract & Scientific Rationale

This guide details the application of 1,1,1-trifluoro-2-hexanone (CAS: 360-34-9) as a reversible, transition-state analog inhibitor of Juvenile Hormone Esterase (JHE). JHE is a critical serine carboxylesterase in insects (Lepidoptera, Diptera, etc.) responsible for the degradation of Juvenile Hormone (JH), the master regulator of metamorphosis.[1][2]

While sulfur-substituted trifluoromethyl ketones (TFMKs) like OTFP (3-octylthio-1,1,1-trifluoro-2-propanone) exhibit nanomolar potency, 1,1,1-trifluoro-2-hexanone represents the foundational aliphatic pharmacophore. It is frequently utilized in:

-

Mechanistic Enzymology: As a probe to study the electronic contribution of the trifluoromethyl group to hemiketal stability without the confounding hydrophobic interactions of long-chain analogs.

-

Affinity Chromatography: As a competitive elutant to displace JHE from high-affinity purification columns due to its moderate binding constant (

typically in the micromolar range). -

Fragment-Based Drug Design: As a structural lead for optimizing lipophilic tails in novel agrochemicals.

Chemical Profile & Properties[3][4][5][6][7]

| Property | Specification |

| Compound Name | 1,1,1-Trifluoro-2-hexanone |

| Synonyms | Butyl trifluoromethyl ketone; 1,1,1-trifluorohexan-2-one |

| CAS Number | 360-34-9 |

| Molecular Formula | |

| Molecular Weight | 154.13 g/mol |

| Physical State | Colorless, volatile liquid |

| Boiling Point | ~104°C |

| Solubility | Soluble in organic solvents (MeOH, EtOH, Acetone); limited solubility in water (requires carrier solvent).[3] |

| Stability | Stable, but hygroscopic. Can form gem-diols (hydrates) in aqueous solution. |

Mechanism of Action: The Fluorine Effect

The inhibitory potency of 1,1,1-trifluoro-2-hexanone relies on the transition state mimicry principle.

-

Electrophilic Activation: The three fluorine atoms adjacent to the carbonyl group exert a strong electron-withdrawing inductive effect (-I effect). This renders the carbonyl carbon highly electrophilic compared to a standard ketone.

-

Hemiketal Formation: The catalytic Serine residue (Ser-201 in Manduca sexta JHE) attacks the carbonyl carbon.

-

Transition State Stabilization: Instead of proceeding to hydrolysis, the reaction stalls at a stable tetrahedral hemiketal adduct . This adduct mimics the geometry and charge distribution of the transition state of JH ester hydrolysis, effectively locking the enzyme.

Visualization: Mechanism of Inhibition

Caption: Kinetic pathway of JHE inhibition. The trifluoromethyl group stabilizes the tetrahedral adduct, mimicking the ester hydrolysis transition state.

Application Protocol 1: In Vitro Radiochemical Partition Assay

This is the "Hammock Assay," the gold standard for quantifying JHE activity and inhibition constants (

Materials Required[3][6][7][8][9][10][11]

-

Enzyme Source: Diluted insect hemolymph (e.g., Manduca sexta or Trichoplusia ni, L5D2 stage) or recombinant JHE.

-

Substrate:

-Juvenile Hormone III (Specific activity ~10-20 Ci/mmol). -

Inhibitor: 1,1,1-trifluoro-2-hexanone (dissolved in Ethanol).

-

Buffer: 100 mM Sodium Phosphate, pH 7.4, 0.01% BSA (prevents nonspecific binding).

-

Stop Solution: Methanol:Water:Ammonia (10:9:1 v/v/v).

-

Partition Solvent: Isooctane.

Experimental Workflow

-

Preparation of Inhibitor Stocks: Prepare serial dilutions of 1,1,1-trifluoro-2-hexanone in ethanol. (Target final assay concentrations:

M to -

Pre-Incubation:

-

Mix 100 µL of diluted Enzyme + 1 µL of Inhibitor solution.

-

Incubate at 30°C for 10-15 minutes . Note: TFMKs can be slow-binding; pre-incubation ensures equilibrium.

-

-

Reaction Initiation:

-

Add 1 µL of

-JH III (approx. 15,000 dpm, final conc. 5 µM). -

Vortex gently and incubate at 30°C for exactly 15 minutes .

-

-

Reaction Termination:

-

Add 50 µL of Stop Solution (MeOH:H2O:NH3). The basic pH ensures the JH-acid metabolite is ionized (deprotonated).

-

-

Phase Partitioning:

-

Add 250 µL of Isooctane .

-

Vortex vigorously for 10 seconds.

-

Centrifuge at 2000 x g for 2 minutes to separate phases.

-

Mechanism:[4] Unreacted JH partitions into the top Isooctane phase. The hydrolyzed JH-acid (ionized) remains in the aqueous bottom phase.

-

-

Quantification:

-

Aliquot 100 µL of the aqueous phase (containing the metabolite) into a scintillation vial.

-

Add scintillation cocktail and count (LSC).

-

Data Analysis

Calculate the percentage of inhibition relative to the solvent control (Ethanol only). Plot % Inhibition vs. Log[Inhibitor] to determine

Visualization: Partition Assay Workflow

Caption: Radiochemical partition assay separating lipophilic JH substrate from hydrophilic JH-acid metabolite.

Application Protocol 2: Affinity Chromatography Elution

1,1,1-trifluoro-2-hexanone is particularly valuable in the purification of JHE. High-affinity sulfide-containing TFMKs are often used as ligands bound to the column matrix. Eluting the enzyme can be difficult due to tight binding.[5]

-

Protocol:

-

Bind crude hemolymph to a TFMK-affinity column.

-

Wash to remove non-specific proteins.

-

Elute using a buffer containing 1-5 mM 1,1,1-trifluoro-2-hexanone .

-

Rationale: The hexanone acts as a competitive inhibitor with intermediate affinity (

~ µM range), displacing the enzyme from the column ligand without permanently inactivating it. -

Remove the hexanone from the purified protein via dialysis (it is volatile and dialyzable), restoring enzyme activity.

-

Structure-Activity Relationship (SAR) Context

Understanding where 1,1,1-trifluoro-2-hexanone fits in the inhibitor landscape is crucial for experimental design.

| Inhibitor Class | Representative Compound | Binding Type | Application | |

| Aliphatic TFMK | 1,1,1-trifluoro-2-hexanone | ~1 - 10 µM | Reversible, Fast/Slow | Elution, mechanistic baseline, fragment lead. |

| Sulfide TFMK | OTFP (3-octylthio-...) | ~1 - 10 nM | Slow-binding, Tight | Potent inhibition, in vivo disruption. |

| Phosphoramidothiolates | EPPAT | < 1 nM | Irreversible | Active site titration, "knockout" studies. |

-